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Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)ethanamine

Cat. No.: B1590997 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-

Dichlorophenyl)ethylamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. Intended for researchers,

chemists, and professionals in drug development and materials science, this document

synthesizes critical data on the compound's structure, physical characteristics, spectroscopic

profile, and chemical behavior. The guide incorporates field-proven insights into analytical

methodologies, emphasizing the rationale behind experimental choices to ensure both

accuracy and trustworthiness in a laboratory setting.

Introduction and Compound Significance
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is the salt form of the chiral amine, 1-(3,5-

Dichlorophenyl)ethanamine. Its structure consists of an ethylamine group attached to a

benzene ring substituted with two chlorine atoms at the meta positions. This compound and its

parent amine are valuable building blocks in organic synthesis. The presence of the

dichlorophenyl group enhances its utility as an intermediate in the creation of more complex

molecules, including pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is

typically favored in laboratory settings due to its increased stability and crystallinity compared to

the free base, which simplifies handling, purification, and storage.

The core structure features a stereocenter at the alpha-carbon of the ethylamine side chain,

meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a specific chiral
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synthesis or resolution has been performed. This chirality is often a critical consideration in

pharmaceutical development, where different enantiomers can exhibit distinct biological

activities.

Physicochemical Characteristics
The fundamental physical and chemical properties of a compound are paramount for its

application in research and development, dictating everything from appropriate solvent

selection to storage conditions.

Core Compound Identifiers
A consistent and unambiguous identification is the foundation of scientific integrity. The

following identifiers are associated with 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride and its

parent compound.

Identifier Value Source

IUPAC Name

1-(3,5-

dichlorophenyl)ethanamine;hy

drochloride

PubChem[2]

Molecular Formula C₈H₁₀Cl₃N PubChem[2]

Molecular Weight 226.5 g/mol PubChem[2]

CAS Number 321318-36-9 PubChem[2]

Canonical SMILES
CC(C1=CC(=CC(=C1)Cl)Cl)N.

Cl
PubChem[2]

InChIKey
YKPAICVWOBWQTG-

UHFFFAOYSA-N
PubChem[2]

Parent Compound CID
18334124 (1-(3,5-

Dichlorophenyl)ethanamine)
PubChem[2]

Physical Properties
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The physical state and solubility behavior are critical for designing experimental protocols,

including reaction setups, purification procedures, and formulation development.
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Property Value
Notes & Experimental
Rationale

Appearance Solid

The hydrochloride salt form

imparts ionic character, leading

to a crystalline solid state at

room temperature, which is

typical for amine salts.[3][4]

Boiling Point 245 °C (for free base)

This value is for the parent

amine, (1R)-1-(3,5-

dichlorophenyl)ethylamine.[5]

Hydrochloride salts typically

decompose at high

temperatures rather than

boiling. The determination via

distillation under reduced

pressure is standard for high-

boiling liquids to prevent

thermal degradation.

Solubility
Poorly soluble in water.

Soluble in alcohols.

The dichlorophenyl group is

hydrophobic, while the

ammonium chloride group is

hydrophilic. This amphipathic

nature results in limited water

solubility. Its solubility in

alcohols like methanol or

ethanol is higher due to the

ability of the solvent to interact

with both the polar and non-

polar regions of the molecule.

This property is fundamental

for selecting solvents for

reactions, recrystallization, and

analytical techniques like

HPLC.
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pKa
8.42 ± 0.10 (Predicted, for free

base)

This predicted value refers to

the acidity of the conjugate

acid (the ammonium ion).[5] It

indicates that the free amine is

a moderately weak base. This

value is crucial for determining

the pH at which the compound

will be protonated or

deprotonated, which affects its

solubility, reactivity, and

chromatographic behavior.

Experimental determination is

typically performed via

potentiometric titration.

Chemical Stability and Reactivity
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is a stable compound under standard

laboratory conditions (ambient temperature, protected from light and moisture).[6] Its primary

reactivity centers on the ammonium group.

Basification: Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate

the ammonium ion, liberating the free amine, 1-(3,5-dichlorophenyl)ethanamine. This is a

necessary first step for reactions involving the nucleophilic nitrogen atom.

Amine Reactions: The liberated free amine can undergo typical reactions of a primary amine,

such as N-acylation, N-alkylation, and formation of imines. For instance, it can react with

formaldehyde to form N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[7]

Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the inductive effect of the

two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution

reactions.

Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of any

chemical entity. This process is self-validating, with each step providing complementary
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information that, when combined, offers a complete and trustworthy characterization.

Diagram 1: General Analytical Workflow

Synthesis & Purification

Synthesis

Purification

Crude Product

NMR Spectroscopy
(¹H, ¹³C)

Identity

Mass Spectrometry
(MS)

Mass Verification FT-IR Spectroscopy

Functional Groups

HPLC / UPLC

Purity Assay

Elemental Analysis
(CHN)

Compositional
Verification

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and characterization of a chemical standard.

Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation.

For 1-(3,5-Dichlorophenyl)ethylamine, one would predict:

Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm). The single proton at

C4 would appear as a triplet (or more accurately, a narrow multiplet), and the two
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equivalent protons at C2 and C6 would appear as a doublet (or multiplet).

Methine Proton (-CH): A quartet downfield (~4.0-4.5 ppm) due to coupling with the

adjacent methyl group protons.

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on

concentration and the solvent used (e.g., D₂O, DMSO-d₆). In D₂O, this signal would

exchange and disappear.

Methyl Protons (-CH₃): A doublet upfield (~1.5-2.0 ppm) due to coupling with the single

methine proton.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal

structural information through fragmentation.

Molecular Ion (M⁺): For the free amine (C₈H₉Cl₂N), the molecular weight is approximately

190.07 g/mol .[1][5]

Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a molecule

containing two chlorine atoms. The M, M+2, and M+4 peaks would appear in an

approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine

atoms.

Fragmentation: A major fragment would likely result from the benzylic cleavage, losing the

methyl group (•CH₃) to form a stable iminium ion.

Experimental Protocol: Purity Determination by
HPLC
This protocol describes a self-validating system for determining the purity of a batch of 1-(3,5-

Dichlorophenyl)ethylamine Hydrochloride. The choice of a gradient elution method ensures that

impurities with a wide range of polarities can be effectively separated and quantified.

Objective: To determine the purity of 1-(3,5-Dichlorophenyl)ethylamine HCl by reverse-phase

high-performance liquid chromatography (RP-HPLC) with UV detection.

Causality Behind Choices:
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Column: A C18 column is the workhorse of reverse-phase chromatography, chosen for its

ability to effectively retain and separate moderately non-polar compounds like the

dichlorophenyl-containing analyte.

Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier;

increasing its concentration reduces the retention time of the analyte. A phosphate buffer is

included to maintain a constant pH, ensuring consistent ionization state of the amine and

reproducible retention times.

Detection: The dichlorophenyl ring contains a chromophore that absorbs UV light. A

wavelength of 220 nm is chosen as it typically provides good sensitivity for aromatic

compounds.[8]

Gradient Elution: A gradient (changing the mobile phase composition over time) is employed

to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are

separated from the main analyte peak within a reasonable run time.

Instrumentation and Reagents:

HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Acetonitrile (HPLC grade).

Potassium phosphate monobasic (KH₂PO₄).

Phosphoric acid.

Deionized water.

1-(3,5-Dichlorophenyl)ethylamine HCl reference standard and sample.

Procedure:

Mobile Phase Preparation:
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Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the

appropriate amount of KH₂PO₄ in water and adjust the pH to 3.0 with phosphoric acid.

Filter through a 0.45 µm filter.

Organic Phase (B): Acetonitrile (HPLC grade).

Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50

mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL. Prepare a working

standard of 0.1 mg/mL by dilution.

Sample Preparation: Prepare the sample to be tested at the same concentration as the

working standard (0.1 mg/mL) using the same diluent.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detection Wavelength: 220 nm.[8]

Gradient Program:

Time (min) % Aqueous (A) % Organic (B)

0.0 90 10

20.0 10 90

25.0 10 90

25.1 90 10

| 30.0 | 90 | 10 |

Analysis: Inject the diluent (blank), followed by six replicate injections of the working

standard to establish system suitability (checking for consistent retention time and peak
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area, %RSD < 2.0%). Finally, inject the sample solution in duplicate.

Data Processing: Calculate the purity of the sample using the area percent method. The

purity is expressed as the area of the main peak divided by the total area of all peaks in the

chromatogram, multiplied by 100.

Diagram 2: HPLC Purity Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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